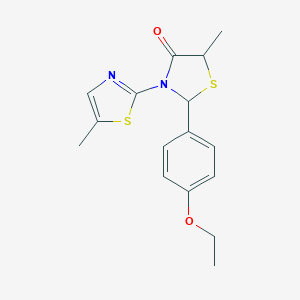![molecular formula C25H26ClN3O4 B277747 6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)
6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as Cilostazol and is used as a medication to treat peripheral arterial disease and intermittent claudication. Cilostazol is a phosphodiesterase III inhibitor that works by increasing blood flow to the legs, thereby reducing pain and improving mobility in patients.
作用机制
Cilostazol works by inhibiting the activity of phosphodiesterase III, an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, Cilostazol increases the levels of cAMP in the body, which leads to the relaxation of smooth muscle cells and increased blood flow to the legs.
Biochemical and Physiological Effects:
Cilostazol has several biochemical and physiological effects on the body. It increases blood flow to the legs, reduces pain and inflammation, and improves mobility in patients with peripheral arterial disease and intermittent claudication. Additionally, Cilostazol has been shown to have antiplatelet and antithrombotic effects, which can help prevent blood clots and reduce the risk of stroke and heart attack.
实验室实验的优点和局限性
Cilostazol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the effects of phosphodiesterase III inhibition. Additionally, Cilostazol is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using Cilostazol in lab experiments is that it is a medication that is designed for human use. Therefore, the effects of Cilostazol on animal models may not be representative of its effects on humans. Additionally, the use of Cilostazol in experiments may be limited by its potential side effects and interactions with other medications.
未来方向
There are several future directions for research on Cilostazol. One area of research is the development of new and more effective phosphodiesterase III inhibitors for the treatment of peripheral arterial disease and other cardiovascular diseases. Additionally, research is needed to better understand the long-term effects of Cilostazol on the body and its potential interactions with other medications. Finally, research is needed to explore the potential applications of Cilostazol in the treatment of other medical conditions beyond cardiovascular diseases.
合成方法
The synthesis of Cilostazol involves several steps, including the condensation of 3-cyclohexene-1-carboxylic acid with 4-(3-chlorophenyl)piperazine to form an intermediate product. The intermediate product is then treated with 2-(4-aminophenyl)acetamide to form the final product, Cilostazol. The synthesis of Cilostazol is a complex process that requires specialized equipment and expertise.
科学研究应用
Cilostazol has been extensively studied for its potential applications in the treatment of various medical conditions. Research has shown that Cilostazol can be effective in reducing the symptoms of peripheral arterial disease and intermittent claudication. Additionally, Cilostazol has been studied for its potential applications in the treatment of stroke, heart failure, and other cardiovascular diseases.
属性
产品名称 |
6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid |
|---|---|
分子式 |
C25H26ClN3O4 |
分子量 |
467.9 g/mol |
IUPAC 名称 |
6-[[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C25H26ClN3O4/c26-17-6-5-7-18(16-17)28-12-14-29(15-13-28)24(31)21-10-3-4-11-22(21)27-23(30)19-8-1-2-9-20(19)25(32)33/h1-7,10-11,16,19-20H,8-9,12-15H2,(H,27,30)(H,32,33) |
InChI 键 |
LXLJYIUZMHGZAJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3NC(=O)C4CC=CCC4C(=O)O |
规范 SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3NC(=O)C4CC=CCC4C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)
![4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B277667.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)
![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)



